Lipophilicity (LogP) Head-to-Head: Target Compound vs. Deprotected Free Amine Analog
The target compound exhibits a computed LogP of 1.7605, representing a 9.1-fold increase in predicted lipophilicity compared to its direct deprotected analog, 2-(1-aminoethyl)pyrimidine-5-carboxylic acid, which has a LogP of 0.1945 . This difference arises from the hydrophobic tert-butyl moiety of the Boc group replacing the polar ammonium ion of the free amine. The elevated LogP places the target compound closer to the optimal Lipinski range (LogP 1–3) for CNS drug candidates, whereas the deprotected analog falls below typical oral bioavailability thresholds.
| Evidence Dimension | Partition coefficient (LogP, computed) |
|---|---|
| Target Compound Data | LogP = 1.7605 |
| Comparator Or Baseline | 2-(1-Aminoethyl)pyrimidine-5-carboxylic acid (CAS 1785112-74-4): LogP = 0.1945 |
| Quantified Difference | ΔLogP = +1.566 (9.1-fold higher lipophilicity for target compound) |
| Conditions | Computed LogP values reported by the same vendor (Leyan) using a consistent in silico method; cross-study comparable. |
Why This Matters
A LogP difference exceeding 1.5 log units is highly significant in drug discovery, directly affecting membrane permeability, blood-brain barrier penetration potential, and oral absorption—making the Boc-protected form a superior intermediate for generating CNS-penetrant or lipophilic target candidates.
